2-Aminobenzothiazole-6-carboxylic acidsec-butylamide
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Overview
Description
2-Aminobenzothiazole-6-carboxylic acidsec-butylamide is a derivative of 2-aminobenzothiazole, a compound known for its diverse biological activities This compound is characterized by the presence of an aminobenzothiazole core, which is a bicyclic structure consisting of a benzene ring fused with a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-aminobenzothiazole-6-carboxylic acidsec-butylamide typically involves the following steps:
Formation of 2-aminobenzothiazole: This can be achieved through the cyclization of 2-aminothiophenol with a suitable reagent such as carbon disulfide or thiourea under acidic conditions.
Introduction of the Carboxylic Acid Group: The carboxylation of 2-aminobenzothiazole can be performed using carbon dioxide in the presence of a base.
Amidation: The carboxylic acid group is then converted to the sec-butylamide by reacting with sec-butylamine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and reduce reaction time. Green chemistry principles, such as the use of water as a solvent and microwave irradiation, are also applied to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-Aminobenzothiazole-6-carboxylic acidsec-butylamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: Electrophilic substitution reactions can occur on the benzene ring.
Condensation: The compound can participate in condensation reactions with aldehydes and ketones.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Tin(II) chloride in hydrochloric acid.
Substitution: Halogens or sulfonyl chlorides in the presence of a Lewis acid.
Condensation: Aromatic aldehydes and 1,3-diketones under microwave irradiation.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or sulfonylated derivatives.
Condensation: Fused heterocyclic compounds
Scientific Research Applications
2-Aminobenzothiazole-6-carboxylic acidsec-butylamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties .
Mechanism of Action
The mechanism of action of 2-aminobenzothiazole-6-carboxylic acidsec-butylamide involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
DNA Intercalation: It can intercalate into DNA, disrupting replication and transcription processes.
Signal Transduction Pathways: The compound may modulate signal transduction pathways by interacting with specific receptors or kinases
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: The parent compound, known for its broad spectrum of biological activities.
2-Aminobenzothiazole-6-carboxylic acid: Lacks the sec-butylamide group but retains similar chemical properties.
2-Aminobenzothiazole-6-carboxamide: Similar structure but with a different amide group.
Uniqueness
2-Aminobenzothiazole-6-carboxylic acidsec-butylamide is unique due to the presence of the sec-butylamide group, which enhances its lipophilicity and potentially its biological activity. This modification can lead to improved pharmacokinetic properties and increased efficacy in various applications .
Properties
IUPAC Name |
2-amino-N-butan-2-yl-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c1-3-7(2)14-11(16)8-4-5-9-10(6-8)17-12(13)15-9/h4-7H,3H2,1-2H3,(H2,13,15)(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJTPKTRRDCCDIU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC2=C(C=C1)N=C(S2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00389862 |
Source
|
Record name | 2-Amino-N-(butan-2-yl)-1,3-benzothiazole-6-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00389862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
320740-71-4 |
Source
|
Record name | 2-Amino-N-(butan-2-yl)-1,3-benzothiazole-6-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00389862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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